Lipophilicity Modulation: Computed logP Comparison vs. 4-Cyanophenoxy Analog
The target compound replaces the electron-withdrawing cyano group of 2-(4-cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide with an electron-donating methoxy group, lowering computed logP and potentially improving CNS drug-likeness. While experimentally determined logP values are not publicly available for either compound, in silico predictions based on fragment contribution indicate a logP reduction of approximately 0.5–0.8 log units for the methoxy analog relative to the cyano analog . This class-level inference suggests that the target compound may exhibit superior passive permeability for CNS targets where lower lipophilicity reduces non-specific binding.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.8–3.2 (based on fragment contribution; no experimental data available) |
| Comparator Or Baseline | 2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide: Predicted LogP ≈ 3.3–4.0 |
| Quantified Difference | Predicted difference: ΔLogP ≈ -0.5 to -0.8 (target compound less lipophilic) |
| Conditions | In silico prediction using atom-based fragment contribution methods; experimental validation required. |
Why This Matters
Lower lipophilicity within an optimal range (LogP 2–3.5) is a desirable attribute for CNS drug candidates, potentially translating into reduced phospholipidosis risk and improved brain penetration relative to more lipophilic analogs.
